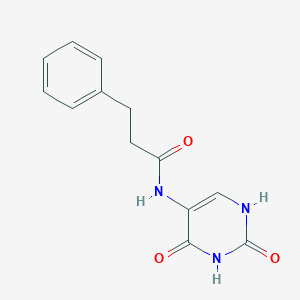

![molecular formula C14H13N3OS3 B5546035 N-甲基-N-[1-(1,3-噻唑-5-基)乙基]-2-(2-噻吩基)-1,3-噻唑-4-甲酰胺](/img/structure/B5546035.png)

N-甲基-N-[1-(1,3-噻唑-5-基)乙基]-2-(2-噻吩基)-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their versatile biological activities and presence in numerous pharmacologically active compounds. The interest in thiazole derivatives is largely due to their structural similarity to many natural compounds and their diverse chemical and physical properties, enabling a wide range of chemical transformations and applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and modifications of existing thiazole rings. An example relevant to our compound could involve the cyclization of thioamide with chloroacetoacetate derivatives, a common method for synthesizing ethyl-2-substituted-4-methyl-1,3-thiazole-5-carboxylates with high yields, showcasing the synthetic accessibility of thiazole cores (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods including IR, ^1H NMR, and MS spectra, providing detailed insights into the arrangement of atoms and the overall molecular architecture. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been elucidated through crystal engineering approaches, highlighting the role of methyl functionality and S⋯O interaction in determining molecular assembly (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, including regioselective syntheses that lead to variously substituted thiazoles. An example is the synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, demonstrating the chemical versatility of thiazole compounds (K. Ravi Singh et al., 2022).

科学研究应用

合成和表征

研究人员已经开发了几种合成噻唑衍生物的方法,这些衍生物与 N-甲基-N-[1-(1,3-噻唑-5-基)乙基]-2-(2-噻吩基)-1,3-噻唑-4-甲酰胺具有结构相似性。例如,Kumar 等人。(2013 年)报道了一种合成 2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化噻唑的有效途径,突出了噻唑化合物在化学合成中的多功能性 (Kumar, Parameshwarappa, & Ila, 2013)。类似地,Desai 等人。(2019 年)的工作涉及对 2-氨基-4-甲基噻唑-5-甲酸乙酯的合成修饰,证明了噻唑衍生物在进一步化学探索和应用中的潜力 (Desai, Bhatt, & Joshi, 2019)。

生物学研究

噻唑衍生物已被检查其生物活性,包括抗菌和抗癌特性。Wazalwar 等人。(2019 年)合成了新型噻唑基甲酰胺衍生物并评估了它们的抗菌和抗真菌活性,深入了解了噻唑化合物的潜在治疗应用 (Wazalwar, Banpurkar, & Perdih, 2019)。此外,Ravinaik 等人。(2021 年)设计并合成了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,对各种癌细胞系具有显着的抗癌活性,突出了噻唑衍生物在癌症治疗中的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

作用机制

The mechanism of action of thiazoles can vary widely depending on their specific structure and the biological system they interact with. Some thiazoles have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

安全和危害

The safety and hazards of thiazoles can vary depending on their specific structure. Some thiazoles are used in drugs and are safe for human consumption under certain conditions, while others may be toxic or hazardous . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

未来方向

属性

IUPAC Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS3/c1-9(12-6-15-8-21-12)17(2)14(18)10-7-20-13(16-10)11-4-3-5-19-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHHUCHRHHLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)